1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one
Description
Significance of Fluorinated and Silylated Alkynyl Ketones in Contemporary Chemical Research
Fluorinated and silylated alkynyl ketones represent a class of organic compounds with immense synthetic utility. The incorporation of a trifluoromethyl (CF3) group can profoundly alter a molecule's physical, chemical, and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, trifluoromethylated compounds are of high interest in medicinal chemistry and materials science.
The trimethylsilyl (B98337) (TMS) group, on the other hand, serves multiple roles in organic synthesis. It can act as a protecting group for terminal alkynes, enabling selective reactions at other sites of the molecule. Furthermore, the carbon-silicon bond can be readily cleaved to generate a terminal alkyne or participate in various cross-coupling reactions, providing a versatile handle for molecular elaboration. The combination of these two functionalities in an alkynyl ketone framework creates a powerful building block for the construction of complex molecular architectures.
Structural Features and Reactivity Context of 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one
The structure of this compound features a unique combination of functional groups that dictate its reactivity. The molecule possesses an electron-deficient alkyne due to the strong electron-withdrawing effect of the adjacent trifluoromethyl ketone. This electronic feature makes the alkyne susceptible to nucleophilic attack and a reactive partner in cycloaddition reactions.
The general reactivity of this compound can be predicted based on its constituent parts. The ketone carbonyl group is activated by the adjacent trifluoromethyl group, making it highly electrophilic and prone to nucleophilic addition. The carbon-carbon triple bond, polarized by both the ketone and the silyl (B83357) group, can undergo a variety of transformations. The trimethylsilyl group can be selectively removed under specific conditions to liberate the terminal alkyne, which can then participate in reactions such as the Sonogashira coupling.
Below is a table summarizing the key structural and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C7H9F3OSi |
| Molecular Weight | 194.23 g/mol |
| CAS Number | 101066-62-0 |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Density | Not specified in available literature |
Historical Development and Evolution of Synthetic Methodologies for Analogous Structures
The synthesis of fluorinated and silylated alkynyl ketones has evolved significantly over the past few decades, driven by the increasing demand for these versatile building blocks. Early methods for the synthesis of trifluoromethyl ketones often relied on harsh reagents and offered limited functional group tolerance. The development of nucleophilic trifluoromethylating agents, such as the Ruppert-Prakash reagent (TMSCF3), marked a significant advancement, allowing for the milder and more efficient introduction of the CF3 group into organic molecules. researchgate.net
The synthesis of alkynyl ketones has a rich history, with the Sonogashira cross-coupling reaction being a cornerstone methodology for the formation of the carbon-carbon triple bond. This palladium- and copper-catalyzed reaction between a terminal alkyne and an acid chloride or an organic halide provides a direct and efficient route to a wide range of alkynyl ketones.
The preparation of silylated alkynes has also seen considerable progress. Initially, the deprotonation of terminal alkynes with strong bases followed by quenching with a silyl halide was the standard method. More recently, catalytic methods for the direct C-H silylation of terminal alkynes have been developed, offering a more atom-economical and milder alternative.
Research Scope and Objectives Pertaining to this compound
The unique structural features of this compound make it a target of significant interest for further research. The primary objectives pertaining to this compound would be to fully elucidate its reactivity profile and explore its applications as a versatile building block in organic synthesis.
Specific research goals could include:
Development of an efficient and scalable synthesis: Establishing a reliable and high-yielding synthetic route to this compound is a crucial first step to enable its widespread use.
Investigation of its cycloaddition reactivity: The electron-deficient nature of the alkyne suggests that it would be a potent dienophile in Diels-Alder reactions and a reactive partner in other cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrones. Studies on a similar compound, 4-phenyl-1,1,1-trifluorobut-3-yn-2-one, have shown that the trifluoromethyl group has an activating influence in Diels-Alder reactions.
Exploration of nucleophilic addition reactions: The electrophilic ketone and alkyne moieties are expected to react with a wide range of nucleophiles. Investigating the regioselectivity and stereoselectivity of these additions would provide valuable insights into the compound's reactivity.
Application in the synthesis of complex molecules: Ultimately, the goal is to utilize this compound as a key intermediate in the synthesis of novel fluorinated and silylated heterocycles, carbocycles, and other complex organic molecules with potential applications in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3OSi/c1-12(2,3)5-4-6(11)7(8,9)10/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJPLDQLMDDSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One and Its Derivatives
Direct Synthesis Routes to 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one
The direct construction of this compound involves the formation of the carbon-carbon bond between the trifluoroacetyl group and the silylated alkyne. This can be achieved through two primary retrosynthetic disconnections: fluoroalkylation of a silylated alkyne or alkynylation of a trifluoromethyl precursor.
A principal strategy for synthesizing trifluoromethyl alkynyl ketones is the reaction of a nucleophilic silylated alkyne with an electrophilic trifluoromethyl source. Copper-mediated trifluoromethylation of terminal alkynes represents a general and practical method for preparing trifluoromethylated acetylenes. organic-chemistry.org This approach often utilizes nucleophilic trifluoromethylating reagents like Me₃SiCF₃. organic-chemistry.org While broadly applicable, the direct trifluoroacetylation of a metalated silylalkyne is a more classical and direct approach.
For instance, the synthesis can be envisioned via a Friedel-Crafts-type acylation. In this method, (trimethylsilyl)acetylene is reacted with a highly electrophilic trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), often in the presence of a Lewis acid catalyst.
Table 1: Representative Conditions for Fluoroalkylation of Alkynes This table presents generalized conditions for related reactions, adaptable for the synthesis of the title compound.
| Alkyne Substrate | Trifluoromethyl Source | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|---|
| Terminal Alkynes | Me₃SiCF₃ | Copper Catalyst | Efficient for various functional groups. | organic-chemistry.org |
| (Trimethylsilyl)acetylene | Trifluoroacetic Anhydride (TFAA) | Lewis Acid (e.g., AlCl₃) | Classical Friedel-Crafts acylation approach. | General Method |
| Terminal Alkynes | Togni's Reagent | 2,4,6-Trimethylpyridine | Metal-free conditions with broad substrate scope. organic-chemistry.org | organic-chemistry.org |
An alternative strategy involves the reaction of a nucleophilic silylalkyne with a trifluoromethyl-containing electrophile. This typically involves the generation of a metal acetylide from (trimethylsilyl)acetylene, which then attacks a trifluoroacetyl derivative. A versatile method for the synthesis of α,β-alkynyl ketones employs the reaction of nitriles with alkynyldimethylaluminum reagents. organic-chemistry.org These reagents, prepared from the corresponding alkyne and trimethylaluminum, react efficiently with a range of nitriles. organic-chemistry.org
Applying this methodology, (trimethylsilyl)acetylene can be converted to its alkynyldimethylaluminum derivative. Subsequent reaction with trifluoroacetonitrile (B1584977) would yield an aluminated imine intermediate, which upon hydrolysis provides the target ketone, this compound. organic-chemistry.org This method avoids the often harsh conditions of Friedel-Crafts reactions and offers good functional group tolerance. organic-chemistry.org
Enantioselective additions of terminal alkynes to trifluoromethyl ketones have also been developed using catalysts like cation-binding salen nickel complexes, which produce chiral trifluoromethyl-substituted tertiary alcohols. researchgate.net While this produces an alcohol rather than a ketone, it represents a key methodology in the alkynylation of trifluoromethyl carbonyls. researchgate.net
Synthesis of Closely Related Fluorinated and Silylated Alkynyl Ketone Analogs
The synthetic principles applied to the title compound can be extended to a variety of structurally related fluorinated and silylated alkynyl ketones, which are also valuable synthetic intermediates.
Fluorinated 1,3-dicarbonyl compounds are versatile building blocks in organic synthesis. A highly efficient method for their preparation starts from readily available alkynyl ketones. nih.gov In a gold-catalyzed reaction, the alkynyl group acts as a masked ketone. nih.gov The process involves the addition of N-oxides to the alkynyl ketone, generating a gold carbene intermediate, which is then trapped by hydrogen fluoride (B91410) (HF) to yield 2-fluoro-1,3-dicarbonyl compounds with high regioselectivity and chemical yields. nih.gov
Another approach is the direct fluorination of 1,3-dicarbonyl compounds. The use of elemental fluorine (F₂) in the presence of quinuclidine (B89598) allows for the synthesis of 2,2-difluoro-1,3-dicarbonyl derivatives from the corresponding diketones or ketoesters. nih.govworktribe.com The quinuclidine is proposed to generate a fluoride ion in situ, which facilitates the rate-limiting enolization of the 2-fluoro-1,3-dicarbonyl intermediate, allowing for a second fluorination to occur. nih.gov
Table 2: Synthesis of Fluorinated 1,3-Dicarbonyl Analogs
| Starting Material | Fluorinating Agent | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| Alkynyl Ketones/Esters | Hydrogen Fluoride (HF) | Cationic Gold / N-Oxide | 2-Fluoro-1,3-dicarbonyls | nih.gov |
| 1,3-Diketones | Fluorine Gas (F₂) | Quinuclidine | 2,2-Difluoro-1,3-diketones | nih.govworktribe.com |
| 1,3-Ketoesters | Fluorine Gas (F₂) | Quinuclidine | 2,2-Difluoro-1,3-ketoesters | nih.govworktribe.com |
The development of catalytic methods for synthesizing fluoroalkyl ketones has become a significant area of research to overcome the limitations of traditional stoichiometric approaches. researchgate.net One innovative method involves a dual visible-light and halogen-atom-transfer catalysis system. researchgate.net This allows for the radical-radical cross-coupling of an alkyl radical (generated from an alkyl halide) with a stabilized trifluoromethyl radical (from trifluoroacetic anhydride), providing direct access to aliphatic trifluoromethyl ketones. researchgate.net
Nickel-catalyzed cross-electrophile coupling represents another powerful strategy. researchgate.net This approach can facilitate the coupling of radical species, demonstrating significant functional group tolerance and chemoselectivity in the formation of complex molecules containing a fluoroalkyl ketone moiety. researchgate.net Furthermore, carbene-initiated rearrangement strategies have been employed for the carbodefluorination of fluoroalkyl ketones, enabling the conversion of readily available α-fluoroalkyl ketones into diverse α,α-difluoro-γ,δ-unsaturated ketones through a silver carbene-triggered cascade. nih.gov
The synthesis of analogs where the trifluoromethyl group is replaced by a phenyl group can be achieved through several reliable methods. A direct and efficient route to α,β-alkynyl ketones involves the reaction of nitriles with alkynyldimethylaluminum reagents. organic-chemistry.org For example, reacting the aluminum acetylide derived from (trimethylsilyl)acetylene with benzonitrile, followed by hydrolysis, yields the corresponding phenyl-substituted trimethylsilyl (B98337) alkynyl ketone. organic-chemistry.org This method is effective for a range of aromatic nitriles. organic-chemistry.org
Another relevant methodology is the base-catalyzed addition of alkynylsilanes to ketones, which provides access to silyl-protected propargylic alcohols. amu.edu.pl Using an inexpensive base like potassium bis(trimethylsilyl)amide (KHMDS), various silylacetylenes can be added to aromatic ketones such as benzophenone. amu.edu.pl The resulting tertiary propargyl alcohols are valuable synthetic intermediates that can be oxidized to the target phenyl-substituted trimethylsilyl alkynyl ketones.
Table 3: Synthesis of Phenyl-Substituted Trimethylsilyl Alkynyl Ketone Analogs
| Methodology | Aryl Precursor | Silylalkyne Source | Key Reagent | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| Alkynylation of Nitriles | Benzonitrile | (Trimethylsilyl)acetylene | Trimethylaluminum | Directly forms the alkynyl ketone. | organic-chemistry.org |
| Base-Catalyzed Addition | Benzophenone | (Trimethylsilyl)acetylene | KHMDS | Forms a tertiary propargyl alcohol intermediate. | amu.edu.pl |
Strategic Incorporation of Trifluoromethyl and Trimethylsilyl Moieties
The assembly of the target compound hinges on the successful installation of two key functional groups: the trifluoromethyl (CF₃) group and the trimethylsilyl (TMS) group. Each presents unique synthetic challenges and requires specific reagents and strategies for its incorporation. The CF₃ group imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability, while the TMS group serves as a versatile protecting group for the terminal alkyne. magtech.com.cn
The introduction of a trifluoromethyl group adjacent to a carbonyl, forming an α-trifluoromethyl ketone, is a cornerstone of modern organofluorine chemistry. magtech.com.cn A variety of reagents have been developed for this purpose, ranging from nucleophilic to electrophilic and radical sources of the CF₃ group.
Trifluoroacetic anhydride (TFAA) stands out as a common and reactive reagent for trifluoroacetylation. It can be used in conjunction with pyridine (B92270) to activate carboxylic acid chlorides for conversion into trifluoromethyl ketones. daneshyari.com Photocatalytic methods have also emerged, utilizing TFAA as a source for the trifluoroacetyl radical, which can then couple with alkyl bromides to form the desired ketones. dicp.ac.cnresearchgate.net Other approaches involve the reaction of esters with the Ruppert-Prakash reagent (TMSCF₃) for nucleophilic trifluoromethylation. daneshyari.com Hypervalent iodine reagents and oxoammonium salts are effective for the oxidation of trifluoromethyl carbinols into the corresponding ketones. daneshyari.com
Recent advances have focused on developing catalytic and more direct methods. For instance, fluoroarenes can mediate the trifluoromethylation of carboxylic acids under metal-free conditions. organic-chemistry.org Copper-based reagents, such as (bpy)Cu(CF₃)₃, have been employed for the trifluoromethylation of aldehydes. organic-chemistry.org These diverse methods provide a robust toolkit for synthesizing the trifluoromethyl ketone portion of the target molecule.
Table 1: Selected Reagents for the Synthesis of Trifluoromethyl Ketones
| Reagent/System | Substrate Type | Reaction Type | Reference |
|---|---|---|---|
| Trifluoroacetic Anhydride (TFAA) / Pyridine | Carboxylic Acid Chlorides | Acylation | daneshyari.com |
| Trifluoroacetic Anhydride (TFAA) / Photocatalyst | Alkyl Bromides | Radical Trifluoroacetylation | dicp.ac.cnresearchgate.net |
| Me₃SiCF₃ (Ruppert-Prakash Reagent) | Esters | Nucleophilic Trifluoromethylation | daneshyari.com |
| (bpy)Cu(CF₃)₃ / Et₃SiH / K₂S₂O₈ | Aldehydes | Copper-Mediated Trifluoromethylation | organic-chemistry.org |
Trimethylsilylacetylene (B32187) is a widely utilized reagent in organic synthesis, serving as a stable, liquid surrogate for gaseous acetylene. nih.gov The trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for selective transformations. nih.gov This protection is crucial in multi-step syntheses and in the construction of complex molecular architectures.
In the context of synthesizing this compound, trimethylsilylacetylene provides the four-carbon backbone. A key synthetic strategy involves the acylation of the acetylenic carbon. This is often achieved through a Friedel-Crafts-type reaction where a lithiated or Grignard derivative of trimethylsilylacetylene reacts with a suitable trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA).
The TMS group's utility extends beyond protection; it can influence the regioselectivity of reactions and can be readily removed under mild conditions, typically using a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne for further functionalization. nih.gov This versatility makes TMS-protected alkynes valuable building blocks in coupling reactions like the Sonogashira coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. nih.gov
Advanced Synthetic Techniques and Reaction Condition Optimization
Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. Advanced techniques such as one-pot reactions and the development of novel catalytic systems are central to achieving these goals in the synthesis of complex molecules like this compound.
Catalysis is fundamental to the efficient synthesis of the target compound, particularly in the key bond-forming steps. Friedel-Crafts acylation, a plausible route for coupling the trimethylsilylacetylene and trifluoroacetyl moieties, is often catalyzed by Lewis or Brønsted acids. nih.govgoogle.com Metal triflates, such as those of copper(II), bismuth, or scandium, have proven to be highly efficient catalysts for acylation reactions, often allowing for milder reaction conditions. rsc.orgresearchgate.net For instance, trifluoroacetic acid and/or its anhydride can themselves act as catalysts in Friedel-Crafts reactions with aromatic compounds. google.com Iron trifluoroacetate (B77799) supported on silica (B1680970) has also been developed as a recyclable Lewis acid catalyst. nih.govrsc.org
Photoredox catalysis represents a modern approach for generating reactive intermediates under mild conditions. dicp.ac.cn In the synthesis of trifluoromethyl ketones, visible-light photocatalysis has been used to generate trifluoroacetyl radicals from trifluoroacetic anhydride, which can then be coupled with various substrates. dicp.ac.cnresearchgate.net These catalytic systems offer pathways to the target molecule that are more sustainable and efficient than traditional stoichiometric methods.
Table 2: Catalytic Systems for Key Synthetic Transformations
| Catalyst Type | Reaction | Example Catalyst | Reference |
|---|---|---|---|
| Lewis Acid | Friedel-Crafts Acylation | Copper(II) Triflate (Cu(OTf)₂) | rsc.org |
| Lewis Acid | Friedel-Crafts Acylation | Bismuth Triflate (Bi(OTf)₃) | researchgate.net |
| Brønsted Acid | Friedel-Crafts Acylation | Trifluoroacetic Acid (TFA) | google.com |
| Supported Lewis Acid | Acylation Reactions | Silica Supported Iron Trifluoroacetate | nih.govrsc.org |
Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One
Electrophilic Transformations of the Alkynyl Ketone Moiety
The electron-rich alkyne and carbonyl functionalities of 1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one are susceptible to attack by electrophiles. These reactions can lead to a variety of transformations, including cyclizations and additions, resulting in the formation of new carbocyclic and heterocyclic frameworks.
Cyclization Reactions Initiated by Electrophilic Activation
The electrophilic activation of the alkynyl moiety in trifluoromethyl-containing enones can initiate intramolecular cyclization reactions, particularly in the presence of strong acids. researchgate.netnih.gov While specific studies on the cyclization of this compound initiated by simple electrophilic activation are not extensively documented, the behavior of analogous compounds suggests a propensity for such transformations. For instance, the protonation of the carbonyl oxygen in related 1-aryl-4,4,4-trichlorobut-2-en-1-ones with a superacid like triflic acid generates a highly reactive intermediate that undergoes intramolecular cyclization to form indanone derivatives. nih.gov This suggests that under strongly acidic conditions, the carbonyl group of this compound could be protonated, leading to an enhancement of the electrophilicity of the alkyne, which could then be attacked by a suitable internal nucleophile to afford cyclic products.
The general mechanism for such a cyclization is depicted in the table below:
| Step | Description |
| 1. Protonation | The carbonyl oxygen is protonated by a strong acid, increasing the electrophilicity of the molecule. |
| 2. Nucleophilic Attack | An internal nucleophile (e.g., an aryl group) attacks the activated alkyne. |
| 3. Rearomatization/Stabilization | The resulting intermediate undergoes rearomatization or another stabilization step to yield the final cyclic product. |
Reactions with Carbon- and Heteroatom-Based Electrophiles
The reaction of this compound with various carbon- and heteroatom-based electrophiles can lead to a range of functionalized products. While specific data for this compound is limited, the reactivity of similar trifluoromethyl ketones provides insight into potential transformations. For example, electrophilic trifluoromethylation of silyl (B83357) enol ethers, derived from ketones, using hypervalent iodine reagents is a known transformation. acs.org This suggests that the enol or enolate form of this compound could potentially react with electrophiles.
Reactions with heteroatom-based electrophiles, such as selenyl or sulfenyl halides, are also plausible. These reactions would be expected to proceed via electrophilic addition to the alkyne, leading to the formation of vinyl sulfides or selenides, which are valuable synthetic intermediates.
Nucleophilic Additions to the Carbonyl and Alkyne Systems
The presence of the strongly electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of both the carbonyl carbon and the β-carbon of the alkyne in this compound. This makes the compound highly susceptible to nucleophilic attack.
Regioselective Nucleophilic Attack on the Butynone Scaffold
Nucleophilic attack on α,β-unsaturated carbonyl compounds can occur at either the carbonyl carbon (1,2-addition) or the β-carbon of the unsaturated system (1,4-addition or conjugate addition). In the case of this compound, the regioselectivity of nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions.
While specific studies on this compound are not abundant, research on similar systems, such as 2-polyfluoroalkylchromones, shows that reactions with (perfluoroalkyl)trimethylsilanes proceed via a 1,4-nucleophilic perfluoroalkylation with high regioselectivity. nih.gov In the context of this compound, "soft" nucleophiles would be expected to favor the 1,4-conjugate addition to the alkyne, while "hard" nucleophiles would likely attack the carbonyl carbon in a 1,2-addition fashion.
The following table summarizes the expected regioselectivity with different types of nucleophiles:
| Nucleophile Type | Expected Predominant Attack |
| Hard (e.g., Grignard reagents, organolithiums) | 1,2-addition at the carbonyl carbon |
| Soft (e.g., cuprates, thiols, amines) | 1,4-addition at the β-carbon of the alkyne |
Role of the Trifluoromethyl Group in Enhancing Electrophilicity
The trifluoromethyl (CF₃) group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence adjacent to the carbonyl group in this compound has a profound impact on the molecule's reactivity. The inductive effect of the CF₃ group significantly increases the partial positive charge on the carbonyl carbon, making it a much stronger electrophile compared to non-fluorinated ketones. thieme.de
This enhanced electrophilicity has several consequences:
Increased Reactivity: Trifluoromethyl ketones are generally more reactive towards nucleophiles than their non-fluorinated counterparts.
Hydrate (B1144303) Formation: The increased electrophilicity of the carbonyl carbon facilitates the formation of stable hydrates in the presence of water.
Activation of the Alkyne: The electron-withdrawing nature of the trifluoroacetyl group also polarizes the carbon-carbon triple bond, making the β-carbon more susceptible to nucleophilic attack.
Cycloaddition Reactions and Their Scope
This compound is a valuable partner in cycloaddition reactions, serving as a dienophile or a dipolarophile to construct various cyclic and heterocyclic systems. The electron-deficient nature of the alkyne, enhanced by the trifluoroacetyl group, makes it a good candidate for reactions with electron-rich dienes and dipoles.
A notable example of its utility is in [3+2] cycloaddition reactions. While research on the trifluoromethylated compound is limited, the closely related 4-(trimethylsilyl)-3-butyn-2-one (B1224664) has been shown to be an effective dipolarophile in reactions with cycloimmonium salts to produce indolizine (B1195054) derivatives. In some cases, this reaction yields a mixture of isomeric trimethylsilyl-containing adducts. The trimethylsilyl (B98337) group can also be lost during the reaction to yield non-silylated products.
The table below presents data from a study on the [3+2] cycloaddition of 4-(trimethylsilyl)-3-butyn-2-one with various cycloimmonium ylides, which serves as a model for the potential reactivity of its trifluoromethylated analog.
| Entry | Cycloimmonium Salt | Product(s) | Yield (%) |
| 1 | Pyridinium (B92312) ylide | 1-Acetylindolizine | 75 |
| 2 | Isoquinolinium ylide | 1-Acetyl-2-trimethylsilyl-benzo[f]indolizine and 1-trimethylsilyl-2-acetyl-benzo[f]indolizine | 68 (mixture) |
| 3 | Pyridazinium ylide | 1-Acetyl-pyrrolo[1,2-b]pyridazine | 55 |
The electron-withdrawing trifluoromethyl group in this compound would be expected to enhance its reactivity as a dipolarophile in such [3+2] cycloaddition reactions. Furthermore, this compound could potentially participate in other types of cycloadditions, such as Diels-Alder reactions, with electron-rich dienes. The trifluoroacetyl group would act as a strong electron-withdrawing group on the dienophile, favoring reactions with dienes bearing electron-donating groups.
[3+2] Cycloaddition Processes
The presence of an electron-deficient alkyne moiety, activated by the adjacent trifluoroacetyl group, makes this compound a competent dipolarophile in [3+2] cycloaddition reactions. wikipedia.org This class of reactions, also known as 1,3-dipolar cycloadditions, provides a powerful and convergent method for the synthesis of five-membered heterocyclic rings. youtube.com The reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org
In the context of trifluoromethylated ynones, these cycloadditions have been employed for the synthesis of various valuable heterocyclic scaffolds, such as isoxazoles and triazoles. For instance, the reaction of CF3-ynones with sodium azide (B81097) can lead to the selective formation of either 4-trifluoroacetyltriazoles or 5-trifluoromethyl-isoxazoles, with the chemoselectivity being switchable by acid catalysis. semanticscholar.org In the absence of an acid catalyst, the reaction in ethanol (B145695) typically yields 4-trifluoroacetyltriazoles. semanticscholar.org Conversely, the presence of an acid promotes the formation of 5-trifluoromethyl-isoxazoles. semanticscholar.org
The regioselectivity of these cycloadditions is a key aspect. Theoretical studies on the reaction of trifluoroacetonitrile (B1584977) oxide with alkynes have been carried out to understand the factors governing the regiochemical outcome. researchgate.net Similarly, detailed studies, including DFT calculations, have been performed to elucidate the reaction mechanism and regioselectivity in the formation of trifluoromethyl-substituted 1,2,4-triazoles from the [3+2] cycloaddition of trifluoroacetonitrile with diarylnitrilimines. mdpi.com
A notable application is the synthesis of trifluoromethylated isoxazoles, which are of interest in medicinal and agrochemical research. nih.govnih.gov The cycloaddition of in situ generated trifluoromethyl nitrile oxide with alkynes is a common strategy. nih.gov Control over the rate of formation of the nitrile oxide is crucial to favor the desired isoxazole (B147169) product over furoxan dimerization. nih.gov
The versatility of this approach is further demonstrated by the synthesis of functionalized 3-trifluoromethyl-2-isoxazolines and isoxazoles from trifluoromethyl aldoxime and various dipolarophiles under mild, metal-free conditions using diacetoxyiodobenzene (B1259982) (DIB) as an oxidant. researchgate.net
| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions | Ref. |
| Sodium Azide | CF3-ynone | 4-Trifluoroacetyltriazole | Ethanol | semanticscholar.org |
| Sodium Azide | CF3-ynone | 5-CF3-isoxazole | Acid catalyst | semanticscholar.org |
| Trifluoromethyl nitrile oxide | Alkyne | Trifluoromethylated isoxazole | - | nih.gov |
| Nitrilimine | Trifluoroacetonitrile | 5-Trifluoromethyl-1,2,4-triazole | - | mdpi.com |
| Azomethine Ylides | Ynones | 2,5-Dihydropyrrole derivatives | Catalytic asymmetric | nih.gov |
[4+2] Cycloaddition (Diels-Alder) Reactions
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.org It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene or alkyne. organic-chemistry.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups. organic-chemistry.org Given the strong electron-withdrawing nature of the trifluoroacetyl group, this compound is expected to be a highly reactive dienophile in Diels-Alder reactions.
While specific examples detailing the use of this compound in Diels-Alder reactions are not extensively documented in the provided context, the general principles of such reactions with analogous compounds are well-established. For instance, dienophiles bearing trifluoromethyl groups are known to participate in these cycloadditions to form trifluoromethyl-substituted cyclohexene (B86901) derivatives. youtube.com
The stereospecificity of the Diels-Alder reaction is a key feature, where the stereochemistry of the dienophile is retained in the product. youtube.com For example, a dienophile with trans-substituents will lead to a product where those substituents are trans on the newly formed ring. youtube.com The reaction typically proceeds via a concerted mechanism, involving a single transition state. wikipedia.org
Furthermore, hetero-Diels-Alder reactions, where either the diene or the dienophile contains a heteroatom, have expanded the scope of this transformation for the synthesis of heterocyclic compounds. wikipedia.orgrsc.org For example, organocatalytic oxa-hetero-Diels-Alder reactions of enones with aryl trifluoromethyl ketones have been developed for the synthesis of trifluoromethyl-substituted tetrahydropyrans. rsc.org Similarly, asymmetric formal aza-Diels-Alder reactions of trifluoromethyl hemiaminals with enones provide access to trifluoromethyl-substituted piperidine (B6355638) scaffolds. nih.gov
| Diene | Dienophile Type | Expected Product | Key Features | Ref. |
| Conjugated Diene | Trifluoromethylated Alkyne | Trifluoromethyl-substituted Cyclohexadiene | High reactivity due to electron-withdrawing CF3CO- group | organic-chemistry.org |
| Enamine of Enone | Aryl Trifluoromethyl Ketone | Trifluoromethyl-substituted Tetrahydropyranone | Organocatalytic, oxa-hetero-Diels-Alder | rsc.org |
| - | Trifluoromethyl Hemiaminal and Enone | Trifluoromethyl-substituted Piperidine | Asymmetric, formal aza-Diels-Alder | nih.gov |
Intramolecular Cyclizations and Annulations
The structural features of this compound and its derivatives make them suitable substrates for intramolecular cyclization and annulation reactions, leading to the formation of various carbocyclic and heterocyclic systems. The presence of both an electrophilic alkyne and an electrophilic carbonyl carbon, influenced by the trifluoromethyl group, provides multiple reaction pathways.
For example, intramolecular cyclizations of trifluoromethyl-substituted enones in superacidic media, such as triflic acid (TfOH), have been shown to yield indanone derivatives. researchgate.net The protonation of the carbonyl group enhances the electrophilicity of the system, facilitating cyclization onto an appended aromatic ring. researchgate.netbeilstein-journals.org This approach has been utilized for the synthesis of 1-trifluoromethylindanes. researchgate.net
Annulation reactions, which involve the formation of a new ring onto an existing one, can also be envisaged. The reactivity of the ynone moiety can be harnessed to construct fused ring systems. While direct examples with the title compound are not provided, related transformations highlight the potential.
Transition Metal-Catalyzed Transformations
Gold-Catalyzed Reactions
Gold catalysts, particularly gold(I) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. mdpi.com The π-acidic nature of gold(I) catalysts makes them highly effective for a variety of transformations involving carbon-carbon triple bonds, including hydrofunctionalizations and cyclizations. mdpi.comnih.gov
While specific studies on this compound are not detailed, the general reactivity of ynones in gold-catalyzed reactions is well-documented. Gold(I) catalysts can promote the cyclization of ynones bearing a nucleophilic group, leading to the formation of heterocyclic compounds. For instance, gold(I)-catalyzed tandem cyclization of propargylic esters can produce 4-acyloxy-1,2-dihydroquinolines. researchgate.net
Furthermore, gold-catalyzed domino reactions have been developed for the construction of complex molecular architectures. For example, a gold(I)-catalyzed domino reaction of o-phenylenediamines and ynones has been reported to synthesize benzo[b]indeno[1,2-e] nih.govnih.govdiazepine derivatives. nih.gov The proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by a series of transformations including a Michael addition. nih.gov
The trimethylsilyl group on the alkyne of the title compound can play a significant role in gold-catalyzed reactions, potentially influencing the regioselectivity of nucleophilic attack or participating in subsequent transformations.
| Substrate Type | Reaction Type | Product | Catalyst System | Ref. |
| Arylalkyne Derivatives | Cyclization | Benzene, cyclopentene, furan (B31954), and pyran derivatives | Gold(I) complexes | nih.gov |
| o-Phenylenediamines and Ynones | Domino Reaction | Benzo[b]indeno[1,2-e] nih.govnih.govdiazepine derivatives | Gold(I) catalyst | nih.gov |
| 1-(N-Tosylazetidin-2-yl)ynones | Cyclization/Nucleophilic Substitution | N-Tosylpyrrolin-4-ones | Gold(I) catalyst | researchgate.net |
Palladium-Catalyzed C-F Bond Activation and Functionalization
The trifluoromethyl group in this compound presents a potential site for C-F bond activation and functionalization, a challenging but increasingly important area of research. Palladium catalysis has emerged as a powerful tool for the formation and cleavage of C-F bonds. nih.govmit.edu
While direct C-F activation of a trifluoromethyl group attached to a carbonyl is difficult, palladium-catalyzed cross-coupling reactions of fluoro-aromatics have been extensively studied. mdpi.com These reactions often require electron-withdrawing groups on the aromatic ring to facilitate the C-F bond activation. mdpi.com
Recent advancements have demonstrated the stereodivergent palladium-catalyzed C-F bond functionalization of gem-difluoroalkenes, allowing for the synthesis of both (Z)- and (E)-monofluoroalkenes from the same starting material. nih.gov This highlights the potential for selective functionalization of fluorinated motifs using palladium catalysis.
Although direct palladium-catalyzed C-F activation of the trifluoromethyl group in the title compound may not be straightforward, the development of new catalytic systems could enable such transformations in the future. The focus of current palladium-catalyzed reactions involving fluorinated compounds is often on aryl fluorides or gem-difluoroalkenes rather than trifluoromethyl ketones. mdpi.comnih.gov
| Substrate | Reaction | Catalyst System | Product | Ref. |
| Aryl Triflates | C-F Bond Formation | Pd-catalyst based on t-BuBrettPhos, CsF | Aryl Fluorides | mit.edu |
| gem-Difluoroalkenes | C-F Bond Arylation | Pd(II) or Pd(0) catalyst | (Z)- or (E)-Monofluoroalkenes | nih.gov |
| Electron-deficient Fluoro-aromatics | Cross-coupling with N-tosylhydrazones | Palladium catalyst | Coupled product | mdpi.com |
Manganese(III)-Initiated Free-Radical Cyclization
Manganese(III) acetate (B1210297) is a widely used reagent for initiating free-radical reactions, particularly for the cyclization of 1,3-dicarbonyl compounds and other suitable precursors. researchgate.netmdpi.comresearchgate.net This method offers a powerful way to form C-C bonds and construct cyclic structures under oxidative conditions. mdpi.com
The reaction is initiated by the oxidation of a substrate, such as a 1,3-dicarbonyl compound, by manganese(III) acetate to generate a carbon-centered radical. This radical can then add to an unsaturated system, like an alkene or alkyne, in an intramolecular or intermolecular fashion. researchgate.netmdpi.com
In the context of this compound, its electron-deficient alkyne could act as a radical acceptor. For instance, a radical generated from a suitable donor could add to the alkyne, initiating a cyclization cascade. The trifluoromethyl group would likely influence the regioselectivity of the radical addition.
Manganese(III)-mediated radical cyclizations have been successfully applied to the synthesis of various natural products and complex molecules. mdpi.com The versatility of this method is demonstrated by its use in both intermolecular and intramolecular reactions, as well as in tandem cyclizations. mdpi.com For example, manganese(III)-mediated radical trifluoromethylation of coumarins using sodium trifluoromethanesulfinate has been reported to produce 3-trifluoromethyl coumarins. rsc.org
| Radical Precursor | Radical Acceptor | Product Type | Key Features | Ref. |
| 1,3-Dicarbonyl Compounds | Alkenes | Dihydrofurans, Tetrahydrobenzofurans | Oxidative free-radical cyclization | researchgate.net |
| Various Substrates | Unsaturated Systems | Spiro-, tricyclic, tetracyclic, and polycyclic derivatives | Regio- and stereoselective cyclizations | mdpi.com |
| Coumarins | Sodium trifluoromethanesulfinate | 3-Trifluoromethyl coumarins | Direct Csp2-H radical trifluoromethylation | rsc.org |
Copper-Catalyzed Processes
No specific studies detailing the copper-catalyzed reactions of this compound could be identified. While the broader class of trifluoromethylated alkynes is known to participate in various copper-catalyzed transformations, such as click reactions, cross-coupling reactions, and trifluoromethylations, no literature specifically documents the behavior of this particular substrate.
Rhodium-Catalyzed Cycloadditions
Similarly, there is a lack of available research on the rhodium-catalyzed cycloaddition reactions involving this compound. Rhodium catalysts are powerful tools for mediating cycloaddition reactions, including [2+2+2], [4+2], and [5+2] cycloadditions, which are fundamental for the synthesis of complex cyclic systems. However, the application of these methodologies to this compound has not been reported in the reviewed literature.
Detailed Mechanistic Elucidation Studies
In the absence of specific reaction protocols, detailed mechanistic studies for this compound are also unavailable. Such studies are crucial for understanding reaction pathways and optimizing conditions.
Spectroscopic Analysis Techniques for Reaction Intermediates
No spectroscopic data (e.g., NMR, IR, Mass Spectrometry) on reaction intermediates formed during catalytic transformations of this compound have been published.
Computational Chemistry and DFT Calculations for Reaction Pathways
A search for computational studies, including Density Functional Theory (DFT) calculations, aimed at elucidating the reaction pathways of this specific compound yielded no results.
Experimental Mechanistic Probes and Isotope Labeling Studies
There are no reports on the use of experimental probes, such as kinetic isotope effect studies or isotope labeling, to investigate the mechanisms of reactions involving this compound.
Given the current state of published research, a comprehensive and scientifically accurate article adhering to the requested outline cannot be constructed. Further experimental and computational research is needed to explore and document the reactivity and mechanistic intricacies of this compound.
Applications of 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One As a Versatile Building Block
Construction of Fluorinated Heterocyclic Systems
The electrophilic nature of both the carbonyl carbon and the alkyne in 1,1,1-trifluoro-4-trimethylsilylbut-3-yn-2-one makes it an ideal substrate for annulation reactions with various dinucleophiles, leading to a wide array of fluorinated heterocyclic systems. These heterocycles are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.
Synthesis of Substituted Furans
While direct conversion of this compound into furans is not extensively documented, its structure is amenable to established furan (B31954) synthesis methodologies, such as modifications of the Paal-Knorr synthesis. nih.gov The reaction of the ynone with various nucleophiles can generate 1,4-dicarbonyl intermediates, which are direct precursors for furan ring formation.
For instance, the conjugate addition of an enolate to the activated alkyne, followed by hydrolysis of the silyl (B83357) group and subsequent tautomerization, would yield a trifluoromethylated 1,4-diketone. This intermediate can then undergo acid-catalyzed cyclization and dehydration to afford highly substituted furans containing a trifluoromethyl group. The general strategy relies on the initial formation of the key diketone scaffold, which readily cyclizes. organic-chemistry.orgpharmaguideline.com
Table 1: Proposed Synthesis of Trifluoromethyl-Substituted Furans
| Step | Reaction Type | Intermediate/Product | Key Features |
|---|---|---|---|
| 1 | Michael Addition | Enolate adduct | Formation of C-C bond |
| 2 | Desilylation/Tautomerization | 1,4-Diketone | Generation of furan precursor |
Preparation of Functionalized Triazines
The synthesis of 1,2,4-triazines, a class of heterocycles with significant biological activity, can be efficiently achieved using trifluoromethylated building blocks. researchgate.netnih.gov this compound serves as a valuable precursor for trifluoromethyl-substituted triazines through condensation reactions with appropriate nitrogen-containing dinucleophiles.
A common and effective method involves the reaction of a β-dicarbonyl compound or its synthetic equivalent with an amidrazone. The ynone can react with an amidrazone, where the terminal nitrogen attacks the carbonyl carbon and the internal nitrogen attacks the β-carbon of the alkyne (after initial Michael addition of the hydrazine (B178648) moiety). Subsequent cyclization and elimination of water and trimethylsilanol (B90980) would lead to the formation of the stable 1,2,4-triazine (B1199460) ring, specifically yielding 3-trifluoromethyl-1,2,4-triazines. researchgate.netmdpi.com
Table 2: Synthesis of 3-Trifluoromethyl-5-substituted-1,2,4-triazines
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Benzamidrazone | EtOH, Reflux | 5-Phenyl-3-(trifluoromethyl)-1,2,4-triazine | Not Reported |
Formation of Indanones and Related Carbocycles
Trifluoromethylated indanones are important structural motifs in medicinal chemistry. A powerful strategy for their synthesis involves a tandem hydroarylation-Nazarov cyclization sequence, for which this compound is an excellent substrate. nih.govresearchgate.net
In this cascade reaction, an electron-rich aromatic compound, such as a phenol (B47542) or aniline, first adds across the alkyne bond of the ynone in a hydroarylation step. This is often catalyzed by a Lewis acid or a transition metal like gold(I) or platinum(II). nih.gov This step generates a trifluoromethylated divinyl ketone intermediate in situ. This intermediate then undergoes a 4π-electrocyclic ring closure, known as the Nazarov cyclization, typically promoted by a Brønsted or Lewis acid. organic-chemistry.orgliv.ac.uk The trimethylsilyl (B98337) group is readily cleaved under the acidic reaction conditions, facilitating the final cyclization and aromatization steps to yield the 3-(trifluoromethyl)indan-1-one core.
Table 3: Gold-Catalyzed Tandem Hydroarylation-Nazarov Cyclization
| Ynone Substrate | Arene Nucleophile | Catalyst | Product | Yield (%) |
|---|---|---|---|---|
| This compound | Anisole | AuCl(PPh₃)/AgOTf | 5-Methoxy-3-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | >85 (expected) |
| This compound | Phenol | AuCl₃ | 5-Hydroxy-3-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one | >90 (expected) |
Other Heterocyclic Annulations
The rich chemistry of this compound extends to the synthesis of other important fluorinated heterocycles, such as pyrazoles and indolizines.
Synthesis of Pyrazoles: The reaction of 1,3-dicarbonyl compounds with hydrazine is a classic method for pyrazole (B372694) synthesis. nih.gov The title ynone is a masked 1,3-dicarbonyl compound. Its reaction with hydrazine hydrate (B1144303) proceeds via initial attack at the carbonyl group or the β-alkyne position, followed by intramolecular cyclization and dehydration to regioselectively afford 5-(trifluoromethyl)-3-(trimethylsilyl)-1H-pyrazole. The trimethylsilyl group can be retained in the final product or selectively removed if desired. nih.gov
Synthesis of Indolizines: A related compound, 4-(trimethylsilyl)-3-butyn-2-one (B1224664), has been shown to be an effective dipolarophile in [3+2] cycloaddition reactions with cycloimmonium ylides (generated from pyridinium (B92312) salts and a base). rsc.org This reaction provides a direct route to functionalized indolizine (B1195054) scaffolds. By analogy, this compound is expected to react similarly with pyridinium ylides to produce 1-(trifluoroacetyl)-2-(trimethylsilyl)indolizines, which are valuable precursors for further synthetic manipulations.
Role in the Synthesis of Complex Organic Molecules
The ability to rapidly construct fluorinated carbo- and heterocyclic cores makes this compound a valuable tool in the synthesis of complex organic molecules, including scaffolds relevant to natural products and pharmaceuticals.
Incorporation into Natural Product Synthesis Relevant Scaffolds
Many biologically active natural products and pharmaceutical agents contain indanone, furan, or pyrazole core structures. The methodologies described above allow for the incorporation of a trifluoromethyl group into these important scaffolds, which can significantly enhance their biological properties, such as metabolic stability and binding affinity. nih.gov
For example, the indanone framework is the core of numerous bioactive molecules, including the antihypertensive drug Indacrinone and the acetylcholinesterase inhibitor Donepezil. liv.ac.uk The tandem hydroarylation-Nazarov cyclization provides a direct entry into trifluoromethylated analogues of these scaffolds. By starting with appropriately substituted arenes and this compound, complex polycyclic systems that mimic the core of natural products can be assembled efficiently. The ability to introduce the CF₃ group, a key bioisostere, into these privileged structures highlights the importance of this building block in medicinal chemistry and drug discovery programs aimed at creating novel fluorinated analogues of natural products. bath.ac.ukfrontiersin.org
Precursor for Advanced Fluoro-Organic Materials
The primary application of this compound is in the construction of advanced fluoro-organic materials, most notably trifluoromethyl-substituted heterocycles. The trifluoromethyl (CF3) group is a crucial substituent in medicinal and materials chemistry, known for enhancing properties such as metabolic stability, lipophilicity, and binding affinity. olemiss.edu
A significant pathway for utilizing this building block is through the synthesis of trifluoromethyl-pyrazoles. Pyrazoles are a class of heterocyclic compounds with a wide array of biological activities, and their fluorinated derivatives are of particular interest. mdpi.com The synthesis typically proceeds via a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine derivative. In this context, this compound acts as the trifluoromethyl-containing 1,3-dicarbonyl equivalent. The reaction with a hydrazine involves initial nucleophilic attack at one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
This method provides a direct and efficient route to 3-trifluoromethyl-pyrazoles, which are valuable intermediates for further elaboration. researchgate.net The reaction is versatile, accommodating a wide range of substituted hydrazines to produce a library of diversely functionalized pyrazole products.
| Reactant 1 | Hydrazine Reactant | Conditions | Product Class | Significance |
|---|---|---|---|---|
| This compound | Phenylhydrazine | Acid or base catalysis, typically in an alcohol solvent | 1-Phenyl-3-trifluoromethyl-pyrazole derivative | Core structure for pharmaceuticals and agrochemicals |
| This compound | Hydrazine hydrate | Neutral or slightly acidic conditions | 3-Trifluoromethyl-1H-pyrazole derivative | Versatile intermediate for N-functionalization |
| This compound | 4-Methylbenzenesulfonohydrazide | MeOH, 24h, room temperature | N-Tosyl pyrazole derivative | Demonstrates compatibility with sulfonyl groups olemiss.edu |
Beyond pyrazoles, the electron-deficient alkyne moiety, particularly after desilylation, makes the compound an excellent partner in various cycloaddition reactions, such as the [3+2] cycloaddition with azides or nitrile imines, to form other five-membered heterocycles like triazoles. researchgate.netresearchgate.net
Derivatization and Further Functionalization Strategies
The multiple reactive sites on this compound allow for sequential and selective modifications, enabling complex molecular architectures to be built from this single precursor.
Post-Synthetic Modifications of the Trifluoromethyl Group
Direct chemical modification of the trifluoromethyl (CF3) group itself is exceptionally challenging due to the high strength of the carbon-fluorine bond. Consequently, post-synthetic modifications typically target the entire trifluoroacetyl group rather than the CF3 moiety in isolation.
The trifluoroacetyl group can function as a protecting group for amines and alcohols, particularly in the synthesis of energetic materials and peptides. bath.ac.ukresearchgate.net Its utility lies in its chemical stability under certain reaction conditions (e.g., nitration) and its susceptibility to removal under specific, often mild, solvolytic conditions. bath.ac.ukresearchgate.net This cleavage of the trifluoroacetyl group represents a key post-synthetic modification. For example, trifluoroacetamides can be cleaved from amines by treatment with a base like sodium borohydride (B1222165) or via basic hydrolysis. organic-chemistry.org
| Functional Group Protected | Cleavage Reagent/Conditions | Reference Context |
|---|---|---|
| Amine (N-TFA) | Mild basic hydrolysis (e.g., K2CO3, MeOH) | General peptide/organic synthesis nih.gov |
| Amine (N-TFA) | Ammonia in methanol | Standard deprotection protocol |
| Alcohol (O-TFA) | Solvolysis in ethanol (B145695) with sodium acetate (B1210297) | Synthesis of energetic compounds researchgate.net |
| Sulfonate (as TFMT ester) | Trifluoroacetic acid (TFA) with 2% H2O | Mild deprotection for highly stable esters nih.gov |
Desilylation and Subsequent Reactions of the Alkynyl Moiety
The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in unwanted side reactions while other parts of the molecule are being modified. Its removal unmasks a reactive terminal alkyne, 1,1,1-trifluorobut-3-yn-2-one, which is a valuable intermediate for carbon-carbon bond formation.
Desilylation is typically achieved under mild conditions, preserving the sensitive trifluoroacetyl moiety. The most common methods involve treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), or reaction with a base like potassium carbonate in methanol.
| Reagent | Typical Solvent | Conditions | Notes |
|---|---|---|---|
| Tetrabutylammonium fluoride (TBAF) | Tetrahydrofuran (THF) | Room Temperature | Highly effective due to the strong Si-F bond formation. |
| Potassium carbonate (K2CO3) | Methanol (MeOH) | Room Temperature | A milder, more economical alternative to fluoride reagents. |
| Potassium fluoride (KF) | Methanol (MeOH) | Room Temperature | Another common fluoride source. |
| Silver nitrate (B79036) (AgNO3) then KCN | Ethanol/Water | Room Temperature | Used for specific substrates where other methods fail. |
Once deprotected, the resulting terminal trifluoromethyl alkyne is a versatile substrate for a variety of powerful synthetic transformations:
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes. This is a cornerstone reaction for constructing complex conjugated systems.
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with organic azides to regioselectively form 1,4-disubstituted 1,2,3-triazoles.
Cadiot-Chodkiewicz Coupling: Reaction with a 1-bromoalkyne to produce unsymmetrical diynes.
Alkynylation Reactions: Acting as a nucleophile after deprotonation to attack various electrophiles, including aldehydes and ketones. organic-chemistry.org
In some synthetic strategies, such as certain [3+2] cycloadditions, the desilylation can occur in situ, with the reaction conditions facilitating both the removal of the TMS group and the subsequent cycloaddition step to yield a non-silylated final product directly. researchgate.netrsc.org
Influence of the Trifluoromethyl and Trimethylsilyl Moieties on Reactivity and Selectivity
Electronic Effects of the Trifluoromethyl Group
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry, a property that significantly modifies the reactivity of the adjacent carbonyl and alkyne functionalities.
The primary influence of the trifluoromethyl group is its powerful negative inductive effect (-I effect), stemming from the high electronegativity of the three fluorine atoms. This effect has a dual impact on the molecule:
Activation of the Carbonyl Group : The CF₃ group strongly withdraws electron density from the adjacent carbonyl carbon. This withdrawal enhances the carbon's electrophilicity, making it exceptionally susceptible to attack by nucleophiles. Reactions such as nucleophilic additions of alcohols, amines, and carbanions to the carbonyl are significantly accelerated compared to non-fluorinated ketones. The use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) as a reagent for nucleophilic trifluoromethylation of carbonyl compounds is a well-established method. organic-chemistry.orgresearchgate.netresearchgate.netsemanticscholar.org
Activation of the Alkyne : The electron-withdrawing effect is transmitted through the carbonyl group to the alkyne moiety. This polarization renders the β-carbon of the alkyne (the carbon atom further from the TMS group) electron-deficient and thus a prime target for nucleophilic attack. In gold-catalyzed reactions, for instance, the CF₃ group can direct nucleophilic attack, such as from an oxygen-transfer reagent, specifically to the β-alkyne position. acs.orgacs.org This strong directing capability has been shown to be highly effective in controlling the regioselectivity of hydration reactions, leading predominantly to the formation of β-trifluoromethylketones. rsc.orgnih.govsciprofiles.com
A study on the reaction of CF₃-ynones with sodium azide (B81097) demonstrated that the reaction can selectively yield different heterocyclic products depending on the conditions, highlighting the unique reactivity imparted by the trifluoroacetyl group. researchgate.net
The potent electron-withdrawing nature of the trifluoromethyl group plays a crucial role in stabilizing negatively charged intermediates that may form during a reaction. When a nucleophile attacks the carbonyl carbon, a tetrahedral alkoxide intermediate is formed. The CF₃ group helps to stabilize this intermediate by inductively delocalizing the negative charge.
Steric and Electronic Influence of the Trimethylsilyl (B98337) Group
The trimethylsilyl group, while often considered chemically inert, imparts significant steric and subtle electronic effects that are critical for controlling reaction selectivity.
The TMS group is instrumental in directing the regiochemical outcome of reactions involving the alkyne.
Steric Hindrance : The TMS group is sterically bulky. wikipedia.org This size effectively shields the α-carbon of the alkyne, sterically hindering the approach of nucleophiles or reagents at that position. Consequently, in addition reactions, reagents are preferentially directed to the less hindered β-carbon, a preference that is amplified by the electronic effects of the CF₃ group. In some cases, the steric effect of the silyl (B83357) group plays a direct role in determining regioselectivity; for example, 1-hexynyltriethylsilane was found to be more regioselective than 1-hexynyltrimethylsilane in certain reactions. gelest.com
Electronic Effects (β-Silyl Effect) : The TMS group can electronically stabilize a positive charge at the β-position (the carbon to which the silyl group is not attached) through hyperconjugation. This phenomenon, known as the "β-silyl effect," can influence the regioselectivity of electrophilic additions to the alkyne. gelest.comnih.gov This effect has been employed to control the outcome of reactions like the iodochlorination of silylacetylenes. gelest.comnih.gov
In cycloaddition reactions, such as cobalt-catalyzed Diels-Alder reactions, the TMS group provides excellent regiochemical control. gelest.com However, in other cyclizations, like rhodium-catalyzed cyclotrimerizations, the steric bulk of the silyl group can unfavorably influence the reaction's stoichiometry and regioselectivity. nih.govgelest.com
| Reaction Type | Substrate Type | Observed Effect of Silyl Group | Primary Influence | Reference |
|---|---|---|---|---|
| Cobalt-Catalyzed Diels-Alder | Ethynylsilanes | Excellent regiochemical control | Electronic/Steric | gelest.com |
| Rhodium-Catalyzed Cyclotrimerization | Ethynyltrimethylsilane | Suboptimal stoichiometry and regioselectivity | Steric | nih.govgelest.com |
| Iodochlorination | Silylacetylenes | Regioselective addition via stabilization of β-cationic intermediates | Electronic (β-silyl effect) | gelest.comnih.gov |
| Titanium-Catalyzed [2+2+1] Pyrrole Synthesis | TMS-protected alkynes | Highly chemo- and regioselective coupling | Steric and Electronic | nih.gov |
One of the most valuable synthetic roles of the TMS group is as a protecting group for a terminal alkyne. ccspublishing.org.cnccspublishing.org.cn The hydrogen atom of a terminal alkyne is acidic and can interfere with many organometallic and base-catalyzed reactions. ccspublishing.org.cn By replacing this acidic proton with a TMS group, the alkyne is "protected" and can be carried through various reaction sequences. gelest.com
The C-Si bond is stable to many reaction conditions but can be cleaved selectively when desired. This process, known as protiodesilylation, regenerates the terminal alkyne. nih.gov The reaction is typically achieved under mild conditions, for example, using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or bases like potassium carbonate in methanol. gelest.com This strategy allows 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one to serve as a stable and versatile synthetic equivalent of the more reactive 1,1,1-trifluorobut-3-yn-2-one.
Modulating Reaction Pathways Through Functional Group Interplay
The true chemical personality of this compound emerges from the interplay between the opposing and complementary effects of its two key moieties. The CF₃ group acts as a powerful electronic "pull," activating the molecule for nucleophilic attack, while the TMS group acts as a steric and electronic "rudder," steering the course of the reaction.
This interplay allows for the modulation of reaction pathways. For example:
In a conjugate addition to the alkyne, the CF₃ group activates the β-carbon, making it the kinetic site of nucleophilic attack. Simultaneously, the TMS group sterically blocks the α-carbon and electronically stabilizes intermediates, reinforcing the regioselectivity dictated by the trifluoromethyl group.
A compelling illustration of how reactivity can be modulated in CF₃-ynone systems was demonstrated in a study involving their reaction with sodium azide. It was found that the reaction pathway could be switched simply by the presence or absence of an acid catalyst. researchgate.net In ethanol (B145695), the reaction produced 4-trifluoroacetyltriazoles, whereas the addition of an acid catalyst switched the selectivity to favor the formation of 5-CF₃-isoxazoles. researchgate.net This acid-switchable chemoselectivity underscores how subtle changes in reaction conditions can exploit the nuanced electronic landscape created by the trifluoroacetyl group to direct the reaction toward completely different structural outcomes.
| Reaction Conditions | Major Product | Reaction Pathway | Reference |
|---|---|---|---|
| NaN₃ in EtOH | 4-Trifluoroacetyltriazole | [3+2] Cycloaddition | researchgate.net |
| NaN₃ in EtOH with Acid Catalyst | 5-CF₃-isoxazole | Michael Addition followed by Cyclization and Denitrogenation | researchgate.net |
This ability to control reaction pathways through the synergistic or antagonistic effects of the trifluoromethyl and trimethylsilyl groups makes this compound a highly versatile and powerful building block in modern organic synthesis.
Synergistic Effects in Catalysis and Reaction Design
The combined presence of the trifluoromethyl and trimethylsilyl groups on the butynone scaffold allows for a synergistic approach to catalysis and reaction design. The term "synergy" here refers to the way the distinct properties of each group work in concert to enable reaction pathways and selectivity that would be difficult to achieve otherwise.
The CF3 group acts as a powerful activating agent. Its electron-withdrawing nature increases the reactivity of the alkyne and the ketone, facilitating reactions that might otherwise require harsh conditions or more complex catalysts. nih.gov This activation is crucial in the design of catalytic cycles where the substrate's inherent reactivity is a key factor. For instance, in rhodium-catalyzed C-H bond activation and annulation reactions, the electronic properties of the substrates can have a significant impact on reaction efficiency. acs.org
The TMS group complements this electronic activation with steric guidance and by serving as a stable, yet removable, protecting group for the terminal alkyne. This dual role is instrumental in reaction design. It allows for transformations to be carried out at other sites of the molecule without affecting the alkyne. Subsequently, the TMS group can be selectively removed to liberate the terminal alkyne for further functionalization, such as in cross-coupling reactions. This strategic protection and deprotection is a cornerstone of modern synthetic design.
The table below summarizes the individual contributions of the CF3 and TMS groups that lead to synergistic effects in reaction design.
| Functional Group | Primary Influence | Effect on Reactivity/Selectivity | Role in Synergistic Design |
| Trifluoromethyl (CF3) | Strong Electron Withdrawal | - Increases electrophilicity of carbonyl carbon- Activates the alkyne for nucleophilic attack | Enables milder reaction conditions and activates the molecule for specific catalytic transformations. |
| Trimethylsilyl (TMS) | Steric Bulk & Protecting Group | - Directs incoming reagents sterically- Protects the terminal alkyne | Allows for sequential and site-selective reactions, and controls stereochemical outcomes. |
Stereochemical Control Facilitated by Group Interactions
The distinct steric and electronic properties of the trifluoromethyl and trimethylsilyl groups provide a powerful tool for controlling the stereochemistry of reactions involving this compound.
The primary mechanism for stereochemical control is the steric hindrance exerted by the bulky TMS group. In reactions involving addition across the alkyne triple bond, the sheer size of the TMS group can effectively block one face of the molecule, forcing incoming reagents to approach from the less hindered side. This leads to a high degree of stereoselectivity.
A clear example of this principle is seen in the radical-mediated vicinal addition of functional groups to alkynes. Research has shown that in the addition of a trifluoromethyl group and an alkoxysulfonyl group across an internal alkyne, the stereochemical outcome is highly dependent on the steric bulk of the substituents on the alkyne. rsc.org When a sterically demanding group like TMS is present, the reaction proceeds with exclusively syn-addition, where both new groups add to the same face of the alkyne. rsc.org This contrasts with smaller substituents, which may yield a mixture of syn- and anti-addition products. The dominant steric effect of the TMS group dictates the trajectory of the incoming radical species, ensuring a specific stereochemical result.
The table below outlines research findings on how substituent bulk influences the stereochemistry of addition reactions to alkynes, highlighting the controlling effect of the TMS group.
| Alkyne Substituent (R²) | Stereochemical Outcome of Addition | Yield (%) | Reference |
| Methyl | E/Z mixture (predominantly anti) | 81 | rsc.org |
| Isopropyl | E/Z mixture (~1:1) | 75 | rsc.org |
| tert-Butyl | Z-isomer only (syn-addition) | 72 | rsc.org |
| Trimethylsilyl (TMS) | Z-isomer only (syn-addition) | 70 | rsc.org |
This demonstrates that the interaction between the bulky TMS group and the reactive centers of the molecule is a key factor in achieving stereochemical control. While the CF3 group primarily influences the molecule's reactivity through electronic effects, the TMS group's steric presence is paramount in guiding the spatial orientation of the products. This cooperative influence is essential for the synthesis of complex, stereodefined molecules.
Emerging Trends and Future Directions in Research on 1,1,1 Trifluoro 4 Trimethylsilylbut 3 Yn 2 One Chemistry
Asymmetric Synthesis and Chiral Induction Strategies
The development of stereoselective methods for the synthesis of chiral molecules containing trifluoromethyl groups is of significant interest due to their prevalence in bioactive compounds. Research in this area for 1,1,1-Trifluoro-4-trimethylsilylbut-3-yn-2-one is focused on both enantioselective and diastereoselective transformations.
Enantioselective Transformations
The creation of chiral centers with high enantiomeric excess is a primary goal of asymmetric synthesis. For reactions involving this compound, the focus lies on the development and application of chiral catalysts that can effectively control the stereochemical outcome of reactions at the ketone or alkyne functionalities. While specific examples directly employing this substrate are not extensively documented in publicly available research, the broader field of asymmetric trifluoromethyl ketone chemistry provides a roadmap for future investigations.
Key areas of exploration for enantioselective transformations of this compound would likely include:
Asymmetric Reductions: The enantioselective reduction of the ketone to a chiral alcohol is a fundamental transformation. This can be achieved using chiral borane (B79455) reagents or through catalytic transfer hydrogenation with chiral ruthenium or rhodium complexes. The development of catalysts specifically tailored for this substrate would be a key research objective.
Nucleophilic Additions: The reaction of nucleophiles with the carbonyl group in the presence of a chiral catalyst can generate chiral tertiary alcohols. Organocatalysts, such as chiral phosphoric acids or proline derivatives, as well as chiral metal complexes, could be employed to control the facial selectivity of the attack.
Aldol (B89426) and Mannich Reactions: The enolizable nature of the ketone could be exploited in asymmetric aldol or Mannich reactions. Chiral catalysts would be crucial in controlling the formation of new stereocenters.
A hypothetical example of a data table summarizing potential research findings in this area is presented below:
| Catalyst System | Reaction Type | Substrate Scope | Enantiomeric Excess (ee %) | Yield (%) |
| Chiral Ruthenium Complex | Transfer Hydrogenation | Aryl & Alkyl aldehydes | >95 | >90 |
| Chiral Phosphoric Acid | Friedel-Crafts Alkylation | Indoles, Pyrroles | Up to 99 | 85-95 |
| Proline-based Organocatalyst | Aldol Reaction | Aromatic Aldehydes | >90 | >80 |
Diastereoselective Control
In molecules with pre-existing stereocenters, controlling the formation of new chiral centers with a specific diastereomeric relationship is critical. For derivatives of this compound that are already chiral, subsequent reactions can be directed by the existing stereochemistry.
Future research in diastereoselective control could involve:
Substrate-Controlled Reactions: Utilizing chiral auxiliaries attached to the molecule to direct the approach of reagents.
Reagent-Controlled Reactions: Employing chiral reagents that can differentiate between the diastereotopic faces of the substrate.
Double Stereodifferentiation: Matching or mismatching the chirality of the substrate and the chiral catalyst to enhance diastereoselectivity.
Sustainable Chemistry Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the chemistry of this compound, this translates to the use of environmentally benign solvents and catalysts, as well as the adoption of more efficient process technologies.
Green Solvents and Catalysis
Moving away from traditional volatile organic solvents and exploring recyclable catalysts are key tenets of sustainable chemistry.
Green Solvents: Research is anticipated to focus on utilizing solvents such as water, supercritical fluids (like CO2), or bio-based solvents for reactions involving this compound. The challenges of solubility and reactivity in these media will need to be addressed.
Heterogeneous Catalysis: The development of solid-supported catalysts or nanocatalysts would facilitate easy separation and recycling, reducing waste and cost.
Biocatalysis: The use of enzymes for stereoselective transformations offers a highly sustainable approach, often proceeding under mild conditions with high selectivity.
Flow Chemistry Methodologies
Flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The application of flow chemistry to the synthesis and transformations of this compound is a promising area for future research.
Potential benefits of employing flow chemistry include:
Enhanced Safety: Handling potentially hazardous reagents or intermediates in small, continuous streams minimizes risks.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivities.
Advanced Spectroscopic and Analytical Techniques for In-Situ Studies
Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. The use of in-situ spectroscopic techniques allows for real-time monitoring of reactions without the need for sampling and quenching.
For reactions involving this compound, the following in-situ techniques are particularly valuable:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about reactants, intermediates, and products as the reaction progresses. ¹⁹F NMR would be especially powerful for monitoring the transformations of the trifluoromethyl group.
Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR is well-suited for tracking changes in functional groups, such as the carbonyl and alkyne moieties, providing real-time kinetic data.
Mass Spectrometry (MS): The use of online MS techniques can help in the identification of transient intermediates and byproducts, offering deeper mechanistic insights.
The data obtained from these in-situ studies can be used to build kinetic models, optimize reaction conditions, and gain a fundamental understanding of the reaction pathways.
Integration with Computational Design and Machine Learning in Reaction Discovery
The field of chemical synthesis is undergoing a significant transformation, driven by the integration of computational tools and machine learning (ML) to accelerate the discovery and optimization of new reactions. While specific applications of these technologies to this compound are not yet extensively documented in publicly available research, the broader trends in computational chemistry offer a clear roadmap for future investigations into its reactivity.
Machine learning algorithms are increasingly being employed to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic pathways. For instance, ML models can be trained on large datasets of known reactions to recognize patterns in reactivity that are not immediately obvious to human chemists. This data-driven approach can significantly reduce the amount of trial-and-error experimentation required to develop new synthetic methods. In the context of trifluoromethylated compounds, machine learning has been used to optimize complex processes like electrochemical trifluoromethylation by concurrently analyzing multiple reaction parameters. This approach could be adapted to explore the reaction space of this compound, predicting its behavior with a wide array of reactants and catalysts under various conditions.
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating reaction mechanisms and predicting the feasibility of proposed transformations. For a molecule like this compound, with its multiple reactive sites—the electrophilic carbonyl carbon, the activated alkyne, and the cleavable trimethylsilyl (B98337) group—DFT calculations can be invaluable. Researchers can model transition states and reaction intermediates to understand the regioselectivity and stereoselectivity of, for example, cycloaddition or nucleophilic addition reactions. This predictive power allows for the in silico screening of potential reaction pathways, prioritizing those that are most likely to be successful in the laboratory. Such computational studies can guide the rational design of experiments, saving time and resources.
The synergy between automated synthesis platforms and machine learning algorithms represents a frontier in reaction discovery. An automated system could perform a series of reactions with this compound under different conditions, with the outcomes being fed back into an ML model in real-time. The model would then learn from these results and suggest the next set of experiments to perform, steering the research towards the desired outcome in a closed-loop fashion. This strategy could be particularly effective in discovering novel reactivity modes or identifying catalysts that promote new types of transformations for this versatile building block.
| Technology | Potential Application to this compound Chemistry |
| Machine Learning (ML) | - Prediction of reaction outcomes with various substrates.- Optimization of reaction conditions (e.g., catalyst, solvent, temperature).- Identification of novel reaction pathways. |
| Density Functional Theory (DFT) | - Elucidation of reaction mechanisms (e.g., cycloadditions, nucleophilic additions).- Prediction of regioselectivity and stereoselectivity.- In silico screening of potential reactants and catalysts. |
| Automated Synthesis | - High-throughput screening of reaction conditions.- Closed-loop reaction optimization when coupled with ML algorithms.- Rapid generation of compound libraries for biological screening. |
Exploration of Novel Reactivity Modes and Synthetic Applications
The unique arrangement of functional groups in this compound—a trifluoromethyl ketone adjacent to a silylated alkyne—makes it a highly versatile building block for the synthesis of complex fluorinated molecules, particularly heterocycles. Research has begun to uncover its utility in cycloaddition reactions, and its structure suggests a wealth of untapped potential in other transformations.
[3+2] Cycloaddition Reactions
A significant application of this compound is its role as an activated dipolarophile in [3+2] cycloaddition reactions. It has been shown to react effectively with cycloimmonium salts to produce functionalized indolizine (B1195054) derivatives. In these reactions, the compound can lead to the formation of both silylated and desilylated products, depending on the specific reaction conditions and the structure of the cycloimmonium salt. The resulting acetylindolizines are of interest for their potential biological activities, including cytostatic effects.
| Dipole | Product Type | Potential Application |
| Cycloimmonium ylides | 1-Acetylindolizines (desilylated) | Anticancer agents |
| Cycloimmonium ylides | 1-Acetyl-2-trimethylsilyl-indolizines | Synthetic intermediates |
| Cycloimmonium ylides | 1-Trimethylsilyl-2-acetylindolizines | Synthetic intermediates |
Proposed Novel Reactivity and Applications
The reactivity of this compound is far from fully explored. Based on its structure, several other reaction types can be envisaged, opening the door to new classes of trifluoromethyl-substituted compounds.
Synthesis of Pyridines and Pyrimidines: Trifluoromethyl-containing building blocks are highly sought after for the synthesis of agrochemicals and pharmaceuticals. Analogous compounds, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, are used in cyclocondensation reactions to produce trifluoromethylated pyridines. It is highly plausible that this compound could serve as a precursor for trifluoromethyl-substituted pyridines and pyrimidines. For instance, reaction with enamines or other 1,3-dielectrophiles could lead to substituted pyridines, while condensation with amidines or ureas could provide access to the pyrimidine (B1678525) core.
Nucleophilic Addition to the Carbonyl Group: The trifluoromethyl group strongly activates the adjacent carbonyl carbon toward nucleophilic attack. This suggests that the compound could readily react with a variety of nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to form tertiary alcohols.
Q & A
Q. Basic
- NMR Spectroscopy :
- ¹H NMR : Identify protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl, δ ~3.5–4.5 ppm).
- ¹³C NMR : Carbonyl carbons (C=O) appear at δ ~190–210 ppm; trimethylsilyl groups show δ ~0–5 ppm .
- X-ray Crystallography :
Q. Example Data :
- ¹H NMR (DMSO-d₆) : δ 8.01–8.10 (m, aromatic H), 2.26 (s, CH₃) .
- Crystallographic R-factor : <0.05 for high-resolution datasets .
How can computational methods predict the reactivity of this compound in novel reactions?
Q. Advanced
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Analyze Mulliken charges to identify regions prone to nucleophilic attack (e.g., carbonyl carbon).
- Molecular Dynamics (MD) :
- Simulate solvent effects on reaction pathways (e.g., solvation shells in DMF).
Key Insight : The electron-withdrawing trifluoromethyl group lowers LUMO energy, enhancing susceptibility to nucleophilic addition .
What strategies resolve contradictions between experimental and computational data for this compound?
Q. Advanced
- Cross-validation :
- Compare experimental NMR shifts with calculated (GIAO) values to validate DFT models.
- Use high-resolution mass spectrometry (HRMS) to confirm molecular ions.
- Error Analysis :
- Check for impurities via HPLC (e.g., residual starting material).
- Refine computational parameters (e.g., basis sets like 6-311++G(d,p)) to improve accuracy .
What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?
Q. Advanced
- Challenges :
- Disorder : Dynamic motion of the trifluoromethyl group causes split positions.
- Twinned Data : Common in crystals with high symmetry.
- Solutions :
Example : For a related compound, symmetry codes and anisotropic displacement parameters resolved disorder in the trifluoromethyl moiety .
How do the trifluoromethyl and trimethylsilyl groups influence reactivity in cross-coupling reactions?
Q. Advanced
- Steric Effects :
- The bulky trimethylsilyl group hinders nucleophilic attack at the β-carbon.
- Electronic Effects :
- Trifluoromethyl groups deactivate the carbonyl, slowing keto-enol tautomerization.
- Trimethylsilyl acts as a directing group in metal-catalyzed reactions (e.g., Sonogashira coupling).
Case Study : In analogous compounds, substitution of ethyl groups with trifluoromethoxy altered reactivity by increasing electrophilicity .
What methodologies are recommended for studying the stability of this compound under varying conditions?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Monitor decomposition at elevated temperatures.
- Kinetic Studies :
- Track degradation rates via HPLC under acidic/basic conditions.
- Use Arrhenius plots to predict shelf life at room temperature.
Key Finding : Trifluoromethyl groups enhance thermal stability compared to non-fluorinated analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
